molecular formula C16H21N3O2S B11023729 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide

Cat. No.: B11023729
M. Wt: 319.4 g/mol
InChI Key: BLFAWLIYWWUPKN-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a methoxyphenyl group, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiadiazole ring.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in materials science, particularly in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-hydroxyphenyl)propanamide
  • N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-chlorophenyl)propanamide

Uniqueness

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and properties.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-9-11-7-5-6-8-12(11)21-4/h5-8H,9-10H2,1-4H3,(H,17,19,20)

InChI Key

BLFAWLIYWWUPKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC

Origin of Product

United States

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